5-Fluoropyridine-2,4-dicarboxylic acid
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Overview
Description
5-Fluoropyridine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
5-Fluoropyridine-2,4-dicarboxylic acid and its derivatives have been extensively studied in the field of organic chemistry, particularly in synthesis and chemical reactions. For example, Sutherland and Gallagher (2003) developed methods for synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones, highlighting the versatility of fluoropyridines in organic synthesis Sutherland & Gallagher, 2003. Additionally, a novel synthesis pathway for 4-fluoropyridines based on 2-fluoroallylic alcohols was presented by Wittmann et al. (2006), demonstrating the potential for creating diverse fluoropyridine structures Wittmann et al., 2006.
Application in Medical Imaging
Carroll et al. (2007) explored the application of fluorine-18 labeled fluoropyridines in medical imaging, particularly in Positron Emission Tomography (PET). This research underlines the significance of fluoropyridines in developing radiotracers for medical diagnostics Carroll et al., 2007.
Herbicide Development
Johnson et al. (2015) demonstrated the use of fluoropyridines in the synthesis of novel fluoropicolinate herbicides. This study indicates the agricultural applications of fluoropyridine derivatives in developing new herbicidal compounds Johnson et al., 2015.
Molecular Sensing and Drug Delivery
Research on fluoropyridines extends into the realm of molecular sensing and drug delivery. For example, Luo et al. (2007) synthesized a porphyrin-appended terpyridine using fluoropyridines, which was applied as a fluoroionophore for metal ion recognition. This showcases the potential of fluoropyridines in creating sensitive chemical sensors Luo et al., 2007.
Safety and Hazards
The safety information for 5-Fluoropyridine-2,4-dicarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Future Directions
While the future directions for 5-Fluoropyridine-2,4-dicarboxylic acid specifically are not mentioned in the retrieved documents, fluoropyridines in general have seen increased interest due to their potential applications in various fields . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . The presence of fluorine, a strong electron-withdrawing substituent, in the aromatic ring could influence the compound’s interaction with its targets.
Properties
IUPAC Name |
5-fluoropyridine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWJDCPCBQOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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